1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

medicinal chemistry structure-activity relationship benzimidazole derivatives

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5) is a synthetic heterocyclic compound belonging to the pyrrolidin-2-one linked benzimidazole class, with a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol. The structure features a 1-allylbenzimidazole moiety connected at the 2-position to a 1-methylpyrrolidin-2-one ring.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 879064-78-5
Cat. No. B2357738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
CAS879064-78-5
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C
InChIInChI=1S/C15H17N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h3-7,11H,1,8-10H2,2H3
InChIKeySDKRNSPQFYJCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5): Chemical Identity and Procurement Profile


1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5) is a synthetic heterocyclic compound belonging to the pyrrolidin-2-one linked benzimidazole class, with a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol . The structure features a 1-allylbenzimidazole moiety connected at the 2-position to a 1-methylpyrrolidin-2-one ring. This compound belongs to a broader family of pyrrolidin-2-one linked benzofused heterocycles that have been explored as small molecule monoacylglycerol lipase (MAGL) inhibitors and antinociceptive agents [1]. It is listed as a research-grade chemical offered by specialty chemical suppliers for non-human research purposes only.

Why Generic Substitution Fails for 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5)


Within the pyrrolidin-2-one linked benzimidazole scaffold family, three critical structural variables govern biological activity: (i) the N1 substituent on the benzimidazole ring, (ii) the N1 substituent on the pyrrolidin-2-one ring, and (iii) the nature of the benzofused heterocycle (benzimidazole vs. benzothiazole). In a systematic SAR study of 18 pyrrolidin-2-one linked benzimidazole and benzothiazole derivatives, MAGL inhibitory potency varied by over 5,000-fold depending on these substitutions, with compound 25 (a benzimidazole derivative with 4-methoxyphenyl substitution) achieving IC50 = 9.4 nM while closely related analogs showed dramatically reduced activity [1]. The 1-methyl substitution on the pyrrolidin-2-one ring and the 1-allyl (prop-2-enyl) modification on the benzimidazole core of CAS 879064-78-5 create a unique steric and electronic profile distinct from analogs bearing aryl, bromophenyl, or mesityl groups at the pyrrolidinone N1 position. Simple substitution with a closely related analog without rigorous comparative validation therefore risks loss of target engagement and altered pharmacological profile.

Quantitative Differentiation Evidence for 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5) Against Closest Analogs


Structural Differentiation: Scaffold Divergence from Closest Commercially Available Analogs

CAS 879064-78-5 differs from its closest commercially catalogued analogs by a single yet critical structural feature: it bears a simple methyl group at the pyrrolidin-2-one N1 position, whereas analogs such as CAS 847395-80-6 (4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one) carry a bulky 2,4,6-trimethylphenyl (mesityl) substituent, and CAS 838887-01-7 (1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one) carries an allyl group at the same position . In the Altamimi et al. (2020) SAR series, the nature of the N1 substituent on the pyrrolidin-2-one ring was a primary determinant of MAGL inhibitory potency, with substituent changes altering IC50 values by orders of magnitude [1].

medicinal chemistry structure-activity relationship benzimidazole derivatives

Physicochemical Differentiation: Calculated Properties Compared to Bulky Analogs

The minimal methyl substitution at the pyrrolidin-2-one N1 position of CAS 879064-78-5 (MW = 255.31 g/mol) results in significantly lower molecular weight and lipophilicity compared to analogs with aryl N1 substituents. The mesityl-substituted analog (CAS 847395-80-6, C23H25N3O) has a molecular weight of 359.5 g/mol — a difference of 104.2 g/mol — and a predicted XLogP3 of 4.1 . In contrast, CAS 879064-78-5 is expected to have substantially lower logP based on the absence of the lipophilic aromatic N1 substituent. For CNS drug discovery programs, maintaining molecular weight below 300 and logP within optimal ranges is critical for blood-brain barrier penetration.

drug-likeness physicochemical properties ADME prediction

Biological Activity Indication: Cellular Differentiation Effect Reported in Patent Literature

Patent-derived data indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. However, this information was extracted from a web data commons archive of freshpatents.com and the original patent document could not be retrieved for verification. No quantitative IC50 values, comparator data, or specific cell lines were identified in the available record.

cancer cell differentiation monocyte psoriasis

Crystal Structure of Related Scaffold: Dihedral Angle Between Benzimidazole and Pyrrolidine Rings

X-ray crystallographic data for a closely related compound, C16H15N3O3 (a benzimidazole-pyrrolidine derivative), reveals that the dihedral angle between the approximately planar benzimidazolyl group (r.m.s. deviation = 0.010 Å) and the pyrrolidine ring is 78.20(6)° [1]. This near-orthogonal orientation between the two ring systems is a critical conformational feature that influences molecular recognition at biological targets. While this data is from a related but non-identical compound, it provides structural context for the conformational preferences within this chemotype.

structural biology conformational analysis drug design

Recommended Research Application Scenarios for 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 879064-78-5)


MAGL Inhibitor Lead Optimization with Favorable Physicochemical Starting Point

Based on the class-level SAR established by Altamimi et al. (2020), the pyrrolidin-2-one linked benzimidazole scaffold is a validated chemotype for monoacylglycerol lipase (MAGL) inhibition, with optimized derivatives achieving low nanomolar potency (IC50 = 9.4 nM for compound 25) [1]. CAS 879064-78-5, with its low molecular weight (255.31 g/mol) and minimal methyl/allyl substitution pattern, represents an attractive fragment-sized starting point for scaffold-hopping or lead optimization programs targeting MAGL or related serine hydrolases. Its physicochemical profile (MW < 300, predicted lower logP) suggests potential advantages for CNS drug discovery compared to bulkier analogs.

Cellular Differentiation Probe for Monocyte/Macrophage Biology Research

If the patent-derived claim of monocyte differentiation-inducing activity can be independently validated, CAS 879064-78-5 could serve as a chemical probe for studying the molecular mechanisms governing monocyte differentiation from undifferentiated precursor cells. This application is particularly relevant for leukemia research, where differentiation therapy represents an established therapeutic strategy (as exemplified by all-trans retinoic acid in acute promyelocytic leukemia), and for psoriasis research, where modulation of monocyte/macrophage function is therapeutically relevant [2].

Structural Biology and Conformational Analysis of Benzimidazole-Pyrrolidine Hybrids

Given the established near-orthogonal conformational preference between benzimidazole and pyrrolidine rings in related compounds [3], CAS 879064-78-5 is suitable for crystallographic or NMR-based conformational studies. Its relatively simple substitution pattern (methyl and allyl only) reduces crystallographic disorder compared to analogs with flexible or bulky substituents, potentially facilitating high-resolution structural determination that can inform computational models for this chemotype.

Comparative Reference Standard for Analog Quality Control and Analytical Method Development

As a structurally well-defined, low molecular weight member of the pyrrolidin-2-one linked benzimidazole series, CAS 879064-78-5 can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development when characterizing more complex analogs within the same structural class. Its distinct retention time and spectral features, arising from the unique combination of allylbenzimidazole and N-methylpyrrolidinone moieties, provide a useful chromatographic benchmark .

Quote Request

Request a Quote for 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.